molecular formula C16H14ClFN2O4S B2763061 N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide CAS No. 955225-55-5

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide

Cat. No. B2763061
CAS RN: 955225-55-5
M. Wt: 384.81
InChI Key: RAPQPBMFUKYCFQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a chlorophenyl group, an oxazolidinone group, a methyl group, a fluorobenzene group, and a sulfonamide group . These groups are common in many pharmaceuticals and synthetic organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazolidinone ring, the introduction of the chlorophenyl and fluorobenzene groups, and the attachment of the sulfonamide group . The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to elucidate its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The presence of the oxazolidinone ring, the chlorophenyl and fluorobenzene groups, and the sulfonamide group could all influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and stability .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The investigation of crystal structures and intermolecular interactions of closely related sulfonamides reveals detailed insights into their packing patterns and the importance of specific interactions, such as N–H···O, C–H···π, and Cl···F contacts, which are crucial for understanding the molecular assembly and properties of these compounds (Suchetan et al., 2016).

Biological Activities

  • Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. These studies show that the sulfonamide derivative plays a significant role in interacting with DNA and demonstrates potential anticancer properties through mechanisms such as apoptosis (González-Álvarez et al., 2013).

Chemical Synthesis and Modification

  • The synthesis of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives and their antibacterial activity against various Gram-positive bacteria strains indicate the potential of these compounds in developing new antimicrobial agents (Sławiński et al., 2013).
  • Organocatalytic asymmetric one-pot sequential conjugate addition/dearomative fluorination has been developed, allowing for the synthesis of chiral fluorinated isoxazol-5(4H)-ones. This method demonstrates the chemical versatility and potential pharmaceutical applications of sulfonamide derivatives (Meng et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action could involve interaction with specific biological targets .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Its specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

The future directions for research on this compound would depend on its intended use. If it were a pharmaceutical, future research could involve clinical trials. If it were a synthetic intermediate, future research could involve the development of new synthetic routes .

properties

IUPAC Name

N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O4S/c17-11-4-3-5-12(8-11)20-10-13(24-16(20)21)9-19-25(22,23)15-7-2-1-6-14(15)18/h1-8,13,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPQPBMFUKYCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide

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